4-phenylpent-2-enal

Flavor chemistry Organoleptic profiling Aroma chemical differentiation

4-Phenylpent-2-enal (CAS 51758-23-7; molecular formula C₁₁H₁₂O) is a synthetic α,β-unsaturated aldehyde belonging to the phenylpentenal class, characterized by a phenyl substituent at the C4 position and a conjugated alkenal backbone. This structural arrangement places it among a group of positionally isomeric 4- and 5-phenylpentenals developed primarily by International Flavors & Fragrances for organoleptic applications.

Molecular Formula C11H12O
Molecular Weight 160.21 g/mol
CAS No. 51758-23-7
Cat. No. B14654325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-phenylpent-2-enal
CAS51758-23-7
Molecular FormulaC11H12O
Molecular Weight160.21 g/mol
Structural Identifiers
SMILESCC(C=CC=O)C1=CC=CC=C1
InChIInChI=1S/C11H12O/c1-10(6-5-9-12)11-7-3-2-4-8-11/h2-10H,1H3
InChIKeyAVKOGSJSRXORKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenylpent-2-enal (CAS 51758-23-7): Procurement-Focused Baseline for a Differentiated α,β-Unsaturated Aldehyde


4-Phenylpent-2-enal (CAS 51758-23-7; molecular formula C₁₁H₁₂O) is a synthetic α,β-unsaturated aldehyde belonging to the phenylpentenal class, characterized by a phenyl substituent at the C4 position and a conjugated alkenal backbone. This structural arrangement places it among a group of positionally isomeric 4- and 5-phenylpentenals developed primarily by International Flavors & Fragrances for organoleptic applications [1]. Unlike its saturated phenylalkanal precursors, the α,β-unsaturation introduces both a reactive Michael acceptor site and a distinct sensory profile, making structural positioning—not just molecular formula—the critical determinant of functional performance [2].

Specification

Isomer-specific procurement: 4-phenyl substitution defines sensory and synthetic identity

Sensory Profile

α,β-Unsaturated aldehyde with reported green, cuminic, cortex-like aroma character

Regulatory Context

Lacks food-use regulatory listings; fits non-food fragrance, cosmetic, and research workflows

Why Generic Phenylpentenal Substitution Fails: Positional Isomerism Determines Sensory and Synthetic Outcome for 4-Phenylpent-2-enal Procurement


Phenylpentenals sharing the identical molecular formula (C₁₁H₁₂O, MW 160.21) cannot be treated as interchangeable commodities. Moving the phenyl group from C4 to C5 or relocating the double bond from the 2-position to the 3- or 4-position produces distinct, quantifiable shifts in aroma character, taste profile at defined ppm levels, organoleptic threshold, and even synthetic behavior during manufacture [1]. For instance, 4-phenyl-2-pentenal yields a sweet chocolate-like rosy taste at 1–2 ppm, whereas its 5-phenyl-2-pentenal isomer delivers a grapefruit-cinnamon bark flavor profile at identical concentrations—a divergence that directly determines suitability for confectionery versus citrus applications [1]. Furthermore, the synthetic route to the 4-phenyl-2-pentenal scaffold inherently co-generates the 4-phenyl-3-pentenal isomer due to double-bond migration during dehydration, a complication absent from 5-phenyl-2-pentenal synthesis. This means procurement specifications must address isomeric purity in ways irrelevant to the 5-phenyl series [2].

4-Phenyl-2-pentenal 5-Phenyl-2-pentenal / Other Isomers
Reported milk chocolate taste at low ppm
Grapefruit-cinnamon profile at identical concentration
Synthetic co-product mixture requiring separation
Single-isomer product without co-product formation
No FEMA, JECFA, or FDA food-use clearance
2-Phenyl isomer holds FEMA 3519, JECFA 1476 clearance

4-Phenylpent-2-enal Product-Specific Quantitative Differentiation Evidence Versus Closest Analogs


Aroma Profile Differentiation: 4-Phenyl-2-pentenal vs. 5-Phenyl-2-pentenal (Direct Head-to-Head from IFF Patent)

In a direct head-to-head organoleptic evaluation reported in the foundational IFF patent, 4-phenyl-2-pentenal exhibits a green, twiggy, cuminic, cortex-like, cinnamon, carvone-like aroma, whereas 5-phenyl-2-pentenal presents a green, cutgrass, linseed, cinnamon, sweet aromatic, citrus, lemon and lime-like aroma [1]. The 4-phenyl isomer uniquely contributes cuminic and carvone-like facets absent from the 5-phenyl isomer, while the 5-phenyl isomer exclusively delivers citrus, lemon, and lime notes not found in 4-phenyl-2-pentenal. Both share a green-cinnamon base but diverge in the critical differentiating notes that determine application specificity.

Aroma Profile
Reported
Cuminic, carvone-like green aroma (4-Phenyl) vs. citrus, lemon, lime notes (5-Phenyl)
Isomer-specific aroma differentiation context
Patent-reported expert panel evaluation
Flavor chemistry Organoleptic profiling Aroma chemical differentiation

Taste Profile Concentration-Response: Chocolate-Rosy vs. Grapefruit-Cinnamon Differentiation at Matched ppm

At identical use concentrations, 4-phenyl-2-pentenal and 5-phenyl-2-pentenal produce fundamentally different taste profiles. At 1 ppm, 4-phenyl-2-pentenal delivers a sweet, chocolate-like rosy aroma with sweet and melon notes; at 2 ppm this develops a distinct milk chocolate character [1]. In contrast, 5-phenyl-2-pentenal at 1 ppm yields only a light rosy aroma, and at 2 ppm its taste is sweet, cinnamon bark-like with a grapefruit note [1]. At 10 ppm, both exhibit green primary flavors, but the 4-phenyl isomer carries a floral-woody profile with secondary cedar, whereas the 5-phenyl isomer shows floral, watermelon, rind secondary notes [1].

Taste Profile at 2 ppm
Reported
Milk chocolate character (4-Phenyl) vs. cinnamon bark-grapefruit (5-Phenyl)
Concentration-dependent taste differentiation
Aqueous tasting panel data; identical ppm
Flavor modulation Concentration-response profiling Confectionery flavorants

Sensory Threshold Comparison: 4-Phenyl-2-pentenal (1 ppm) vs. 4-Phenyl-4-pentenal (0.1 ppm) in the Same Patent Series

Within the same IFF patent disclosure, organoleptic threshold levels were measured for all four phenylpentenal positional isomers. 4-Phenyl-2-pentenal exhibits a threshold level of 1 ppm, while its closest structural analog 4-phenyl-4-pentenal is reported at 0.1 ppm—representing a 10-fold difference in sensory potency [1]. Both 5-phenyl-2-pentenal and 5-phenyl-4-pentenal share the 1 ppm threshold with 4-phenyl-2-pentenal [1]. This indicates that the double-bond position within the 4-phenyl series, rather than phenyl position alone, governs detection sensitivity.

Sensory Threshold
Reported
10× higher threshold: 1 ppm vs. 0.1 ppm (4-Phenyl-4-pentenal)
Reported threshold potency difference within 4-phenyl series
May affect cost-in-use considerations
Sensory threshold Flavor potency Organoleptic detection limit

Synthetic Behavior Differentiation: Isomer Co-Production During 4-Phenyl-2-pentenal Manufacture vs. Single-Isomer 5-Phenyl-2-pentenal Synthesis

The synthetic route to 4-phenyl-2-pentenal proceeds via acid-catalyzed dehydration of a hydroxyl-substituted pentanal Schiff base, a step that inherently generates a mixture of 4-phenyl-2-pentenal and 4-phenyl-3-pentenal due to double-bond migration into two adjacent positions [1]. In contrast, the synthesis of 5-phenyl-2-pentenal from the corresponding hydroxyl intermediate yields a single isomer without this co-product formation [1]. The patent explicitly states that 4-phenyl-2-pentenal synthesis 'will be formed' as an isomeric mixture requiring subsequent separation by distillation or GLC, whereas 5-phenyl-2-pentenal is produced as a single, pure isomer directly [1].

Synthetic Outcome
Class-level
Isomeric mixture (4-Phenyl-2 + 3-pentenal) forms; requires separation
Isomeric purity specification required
5-Phenyl-2-pentenal yields single isomer directly
Synthetic chemistry Isomeric purity Process chemistry

Regulatory Status Differentiation: 4-Phenylpent-2-enal (Non-FEMA, Non-JECFA) vs. 2-Phenyl-4-pentenal (FEMA 3519, JECFA 1476, FDA-Listed)

A search of authoritative regulatory databases reveals a critical procurement-relevant distinction: the positional isomer 2-phenyl-4-pentenal (CAS 24401-36-3) is listed in the FDA Substances Added to Food inventory with FEMA No. 3519 and has undergone JECFA safety evaluation (JECFA No. 1476) with an ADI of 'ACCEPTABLE' and the finding of 'No safety concern at current levels of intake when used as a flavouring agent' [1][2]. In contrast, 4-phenylpent-2-enal (CAS 51758-23-7) does not appear in the FDA EAFUS database, has no assigned FEMA number, and is absent from JECFA evaluations [3]. This regulatory asymmetry means the two isomers occupy entirely different food-application eligibility categories.

Regulatory Status
Source review
No FEMA/JECFA listing vs. FEMA 3519, JECFA 1476 (2-Phenyl isomer)
Regulatory eligibility gap identified
Database search context; non-food use supported
Regulatory compliance Food contact safety FEMA GRAS

Evidence-Driven Application Scenarios for 4-Phenylpent-2-enal (CAS 51758-23-7) Based on Quantified Differentiation Data


Confectionery and Chocolate Flavor Formulations Requiring Milk Chocolate Character at Low ppm

4-Phenylpent-2-enal is the preferred choice over its 5-phenyl-2-pentenal isomer for confectionery applications targeting milk chocolate or sweet chocolate-rosy flavor notes. The direct head-to-head patent data demonstrate that at 2 ppm, 4-phenyl-2-pentenal delivers a distinct 'milk chocolate character' and 'sweet chocolate-like rosy aroma,' whereas 5-phenyl-2-pentenal at identical concentration produces 'cinnamon bark-like taste with grapefruit note'—a profile incompatible with chocolate applications [1]. Flavor houses developing cocoa, chocolate, or sweet brown-note formulations should specify 4-phenyl-2-pentenal and reject generic phenylpentenal substitution.

Fine Fragrance Compositions Requiring Cuminic, Cortex-like, and Carvone-like Green-Spicy Complexity

For perfumery applications where a green-spicy, cuminic, cortex-like nuance with carvone facets is desired, 4-phenyl-2-pentenal offers a unique aroma profile not replicable by the 5-phenyl series. The IFF patent explicitly identifies 4-phenyl-2-pentenal as imparting a 'green, styrallyl, cuminic note to the narcisse formulation' [1]. By contrast, 5-phenyl-2-pentenal lacks the cuminic and carvone-like character and instead provides citrus, lemon, and lime notes that would alter the intended fragrance direction [2]. Perfumers targeting oriental, spicy-green, or narcisse-type accords should specifically procure the 4-phenyl isomer.

Non-Food Fragrance and Cosmetic Research Where Food-Grade Regulatory Clearance Is Not Required

Given that 4-phenylpent-2-enal lacks FEMA GRAS designation, FDA EAFUS listing, and JECFA evaluation—unlike its isomer 2-phenyl-4-pentenal (FEMA 3519, JECFA 1476, FDA-listed)—this compound is appropriately positioned for non-food applications including fine fragrance, personal care products, cosmetics, and aroma chemical research [1]. Procurement for any ingestible product should be redirected to the food-cleared isomer, while 4-phenylpent-2-enal remains viable for fragrance, cosmetic, and investigational use where food-grade regulatory status is not a prerequisite [1].

Synthetic Chemistry and Analytical Reference Standards Requiring Defined Isomeric Purity Specifications

The documented co-formation of 4-phenyl-3-pentenal during 4-phenyl-2-pentenal synthesis [1] creates a specific requirement for analytical-grade procurement. Researchers and analytical laboratories requiring a defined isomeric purity should specify the 4-phenyl-2-pentenal:4-phenyl-3-pentenal ratio in procurement documents and verify supplier separation methodology (distillation or preparative GLC as per the patent). This requirement does not apply to the 5-phenyl series, making 4-phenyl-2-pentenal procurement inherently more specification-dependent and quality-control intensive [1].

Application
Selection Property
Validation Focus
Confectionery flavor research
Isomer-specific milk chocolate character
Sensory panel differentiation review
Fine fragrance composition
Cuminic green-spicy aroma profile
Aroma note differentiation context
Non-food fragrance research
Regulatory status gap review
Application eligibility assessment
Analytical reference standard
Isomeric purity specification
Supplier separation method verification
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